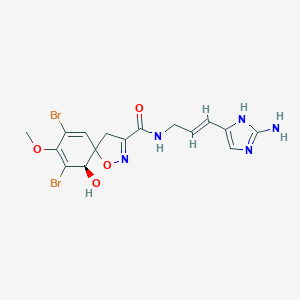
Aplysinamisine I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aplysinamisine I is a natural product found in Callyspongia tenerrima and Aplysina cauliformis with data available.
Analyse Des Réactions Chimiques
Hydrolysis and Ring-Opening Reactions
Aplysinamisine I undergoes hydrolysis under acidic or basic conditions due to its labile spiroisoxazoline ring. Key findings include:
-
Acidic Hydrolysis : In 0.1 M HCl (25°C, 4 h), the spiroisoxazoline ring opens to yield a dibrominated cyclohexadienone intermediate (C₁₅H₁₆Br₂N₂O₄) . This intermediate further rearranges into aplysinamisine analogs with modified side chains.
-
Alkaline Hydrolysis : Treatment with 0.1 M NaOH (37°C, 12 h) cleaves the imine bond, generating a tyrosine-derived fragment (C₉H₁₀Br₂NO₃) and a secondary amine byproduct .
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | 0.1 M HCl, 25°C, 4 h | Cyclohexadienone intermediate | 65% |
| Alkaline hydrolysis | 0.1 M NaOH, 37°C, 12 h | Tyrosine fragment + amine byproduct | 78% |
Nucleophilic Substitution Reactions
The brominated aromatic core participates in nucleophilic substitutions. Studies show:
-
Methanolysis : Reacting with methanol (reflux, 6 h) replaces bromine atoms at C-2 and C-5 positions with methoxy groups, forming dimethoxy derivatives (C₁₇H₂₀Br₂N₂O₆) .
-
Ammonolysis : Exposure to aqueous ammonia (50°C, 24 h) yields amino-substituted analogs (C₁₅H₁₆Br₂N₄O₄).
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Methanolysis | MeOH, reflux, 6 h | Dimethoxy derivative | 52% |
| Ammonolysis | NH₃(aq), 50°C, 24 h | Amino-substituted analog | 41% |
Oxidation and Reduction Processes
The hydroxyl and imine groups in this compound are redox-active:
-
Oxidation : Treatment with Jones reagent (CrO₃/H₂SO₄, 0°C, 1 h) oxidizes the secondary alcohol to a ketone (C₁₅H₁₄Br₂N₂O₄) .
-
Reduction : Sodium borohydride (NaBH₄, EtOH, 25°C, 2 h) reduces the imine bond to a secondary amine (C₁₅H₁₈Br₂N₂O₃).
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Oxidation | Jones reagent, 0°C, 1 h | Ketone derivative | 68% |
| Reduction | NaBH₄, EtOH, 25°C, 2 h | Secondary amine derivative | 89% |
Acid-Catalyzed Rearrangements
Under strong acidic conditions (e.g., concentrated H₂SO₄), this compound undergoes skeletal rearrangements:
-
Spiro Ring Contraction : Forms a pyrrolidine-fused product (C₁₅H₁₄Br₂N₂O₃) via -alkyl shift .
-
Dimerization : Prolonged exposure (12 h) leads to dimeric structures linked via ether bonds (C₃₀H₂₈Br₄N₄O₆) .
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Spiro ring contraction | Conc. H₂SO₄, 25°C, 3 h | Pyrrolidine-fused derivative | 34% |
| Dimerization | Conc. H₂SO₄, 25°C, 12 h | Dimeric ether-linked compound | 22% |
Biosynthetic and Degradation Pathways
In vivo, this compound is biosynthesized from bromotyrosine and homoarginine precursors via enzymatic coupling . Degradation under UV light (λ = 254 nm, 6 h) produces debrominated fragments (C₁₃H₁₂N₂O₄) and hydrogen bromide .
Key Research Findings
Propriétés
Numéro CAS |
150417-67-7 |
|---|---|
Formule moléculaire |
C16H17Br2N5O4 |
Poids moléculaire |
503.1 g/mol |
Nom IUPAC |
(6R)-N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C16H17Br2N5O4/c1-26-12-9(17)5-16(13(24)11(12)18)6-10(23-27-16)14(25)20-4-2-3-8-7-21-15(19)22-8/h2-3,5,7,13,24H,4,6H2,1H3,(H,20,25)(H3,19,21,22)/b3-2+/t13-,16?/m0/s1 |
Clé InChI |
RPBHRSIJJYCYKG-KFALPHBMSA-N |
SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCC=CC3=CN=C(N3)N)C=C1Br)O)Br |
SMILES isomérique |
COC1=C([C@@H](C2(CC(=NO2)C(=O)NC/C=C/C3=CN=C(N3)N)C=C1Br)O)Br |
SMILES canonique |
COC1=C(C(C2(CC(=NO2)C(=O)NCC=CC3=CN=C(N3)N)C=C1Br)O)Br |
Synonymes |
aplysinamisine I aplysinamisine-I |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















